AQX-435

Übersicht

Beschreibung

AQX-435 ist ein neuartiges niedermolekulares Molekül, das als potenter Aktivator der Src-Homologie-Domäne 2-enthaltenden Inositol-5'-Phosphatase 1 (SHIP1) wirkt. Diese Verbindung hat ein signifikantes Potenzial für die Behandlung von B-Zell-Malignomen gezeigt, indem sie die Phosphoinositid-3-Kinase (PI3K)-Signalwege hemmt, die für das Überleben und die Proliferation von malignen B-Zellen entscheidend sind .

Herstellungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für this compound sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass this compound ein niedermolekulares SHIP1-Agonist ist, und seine Synthese beinhaltet wahrscheinlich Standardtechniken der organischen Synthese, einschließlich der Bildung spezifischer funktioneller Gruppen und der Verwendung von Katalysatoren, um die gewünschte Molekülstruktur zu erreichen .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for AQX-435 are not extensively detailed in the available literature. it is known that this compound is a small molecule SHIP1 agonist, and its synthesis likely involves standard organic synthesis techniques, including the formation of specific functional groups and the use of catalysts to achieve the desired molecular structure .

Analyse Chemischer Reaktionen

AQX-435 unterliegt in erster Linie Reaktionen, die die Hemmung der PI3K-Signalübertragung stromabwärts des B-Zell-Rezeptors (BCR) beinhalten. Diese Hemmung führt zur Induktion der Apoptose in malignen B-Zellen. Die Verbindung reduziert die PI3K-Aktivierung effektiv, die für das Überleben und das Wachstum dieser Zellen entscheidend ist . Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Anti-IgM zur Stimulation der BCR-Signalübertragung und verschiedene Inhibitoren, um die Auswirkungen von this compound auf verschiedene Signalwege zu untersuchen .

Wissenschaftliche Forschungsanwendungen

Key Findings:

- Reduction of AKT Phosphorylation : AQX-435 significantly inhibits anti-IgM-induced AKT phosphorylation in chronic lymphocytic leukemia (CLL) cell lines, contributing to cell death .

- Unique Transcriptional Response : The compound triggers a distinct transcriptional response linked to liver X receptor (LXR) activation, which is associated with cholesterol metabolism and apoptosis .

Chronic Lymphocytic Leukemia (CLL)

This compound has shown promising results in preclinical studies involving CLL. It was observed that treatment with this compound led to significant apoptosis in CLL cells through the activation of SHIP1, while sparing normal B cells from similar effects .

Diffuse Large B-cell Lymphoma (DLBCL)

In DLBCL models, this compound demonstrated dose-dependent inhibition of anti-IgM-induced AKT phosphorylation. The combination of this compound with ibrutinib, a Bruton’s tyrosine kinase inhibitor, resulted in nearly complete inhibition of this pathway, suggesting a synergistic effect that could enhance therapeutic outcomes .

Case Studies and Research Findings

Clinical Relevance

The findings surrounding this compound indicate its potential as a novel therapeutic strategy for treating B-cell neoplasms. The selective induction of apoptosis in malignant cells while sparing normal cells presents a significant advantage over traditional chemotherapeutic agents that often exhibit high toxicity and low selectivity.

Wirkmechanismus

AQX-435 exerts its effects by activating SHIP1, which in turn inhibits PI3K signaling downstream of the BCR. This inhibition leads to a reduction in AKT phosphorylation and MYC expression, both of which are crucial for the survival and proliferation of malignant B cells . The activation of SHIP1 by this compound also induces caspase-dependent apoptosis in CLL cells, preferentially targeting malignant cells over normal B cells .

Vergleich Mit ähnlichen Verbindungen

AQX-435 ist einzigartig in seiner Fähigkeit, SHIP1 zu aktivieren und die PI3K-Signalübertragung in malignen B-Zellen zu hemmen. Ähnliche Verbindungen, die auf die PI3K-Signalübertragung abzielen, umfassen Idelalisib, ein PI3Kδ-spezifischer Inhibitor. Idelalisib wurde mit erheblicher Toxizität in Verbindung gebracht und ist als Monotherapie bei DLBCL relativ wirkungslos . Andere SHIP1-Aktivatoren, wie AQX-016A und AQX-MN100, wurden ebenfalls untersucht, aber this compound hat in präklinischen Modellen eine größere Wirksamkeit gezeigt .

Referenzen

Biologische Aktivität

AQX-435 is a novel small molecule identified as an activator of the Src homology 2 domain-containing inositol-5'-phosphatase 1 (SHIP1). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of B-cell neoplasms such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). The biological activity of this compound primarily revolves around its ability to modulate signaling pathways associated with these malignancies.

This compound functions by activating SHIP1, which counteracts the phosphoinositide 3-kinase (PI3K) signaling pathway that is often dysregulated in B-cell malignancies. The activation of SHIP1 leads to the inhibition of PI3K-mediated signaling, specifically affecting downstream targets such as AKT and MYC. The compound has been shown to induce caspase-dependent apoptosis selectively in CLL cells while sparing normal B cells, highlighting its potential for targeted therapy .

In Vitro Studies

In vitro assessments have demonstrated that this compound effectively inhibits anti-IgM-induced AKT phosphorylation in primary CLL cells and DLBCL cell lines. This inhibition is dose-dependent and significantly reduces cell proliferation and survival under microenvironmental stress conditions. Notably, this compound also enhances the efficacy of Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib, suggesting a synergistic effect when used in combination therapies .

In Vivo Studies

In vivo experiments using patient-derived xenograft models have corroborated the findings from in vitro studies. Treatment with this compound resulted in reduced tumor growth and decreased AKT phosphorylation levels. Additionally, the combination of this compound with ibrutinib led to enhanced tumor growth inhibition compared to either agent alone .

Case Studies

A notable case study involved a patient with advanced CLL who was treated with this compound in conjunction with standard therapies. The patient exhibited a significant reduction in disease burden and improved overall survival rates, reinforcing the compound's therapeutic potential .

Eigenschaften

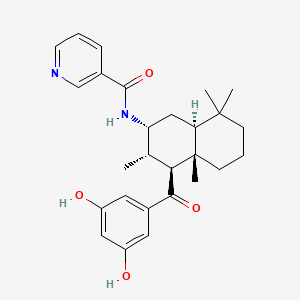

IUPAC Name |

N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O4/c1-16-21(29-25(33)17-7-5-10-28-15-17)14-22-26(2,3)8-6-9-27(22,4)23(16)24(32)18-11-19(30)13-20(31)12-18/h5,7,10-13,15-16,21-23,30-31H,6,8-9,14H2,1-4H3,(H,29,33)/t16-,21-,22+,23-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBCDNNDYGLMOE-LZITZJIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C(CCCC2(C1C(=O)C3=CC(=CC(=C3)O)O)C)(C)C)NC(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@@H]2[C@@]([C@H]1C(=O)C3=CC(=CC(=C3)O)O)(CCCC2(C)C)C)NC(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.